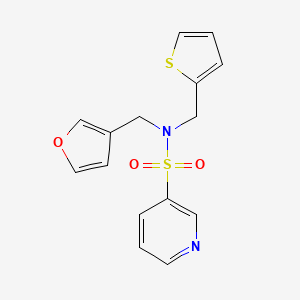

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-7-20-12-13)11-14-3-2-8-21-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIHXOXOTGMGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s pyridine-sulfonamide core is shared with several analogs, but substituent variations significantly alter properties. Below is a comparative analysis:

Electronic and Steric Effects

- Target Compound : The furan and thiophene substituents introduce electron-rich aromatic systems, which may enhance binding to electron-deficient targets (e.g., enzyme active sites). The sulfonamide group’s electron-withdrawing nature could reduce basicity compared to pyridine alone .

- The ethylsulfanyl group may contribute to redox activity .

- 3-chloro-N-phenyl-phthalimide : The chloro and phenyl groups provide a rigid, planar structure ideal for polymer backbone formation, but limit solubility in aqueous environments .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn:

- Solubility : The target’s heterocyclic substituents may improve aqueous solubility compared to purely aromatic analogs like 3-chloro-N-phenyl-phthalimide. However, it is likely less soluble than carboxamide derivatives (e.g., P1) due to the sulfonamide’s polarity .

- Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability (>200°C), whereas sulfonamides like the target compound may decompose at lower temperatures due to weaker S–N bonds .

Preparation Methods

Sequential Alkylation of Ammonia

A two-step alkylation protocol is employed to construct the asymmetrically substituted secondary amine:

- First Alkylation :

- Reagents : Furan-3-ylmethyl bromide, aqueous ammonia (25%), ethanol.

- Conditions : Stir at 0–5°C for 4–6 hours.

- Product : Furan-3-ylmethylamine (yield: 58–62%).

- Second Alkylation :

Challenges : Over-alkylation to tertiary amines is minimized by using a 1:1 molar ratio of furan-3-ylmethylamine to thiophen-2-ylmethyl chloride.

Sulfonamide Formation via Nucleophilic Substitution

Reaction of Amine with Pyridine-3-sulfonyl Chloride

The secondary amine undergoes sulfonylation under controlled conditions:

- Reagents : Pyridine-3-sulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv), dichloromethane (DCM).

- Procedure :

- Workup :

- Wash with 1M HCl (2×), saturated NaHCO₃ (2×), and brine.

- Dry over MgSO₄ and concentrate under reduced pressure.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a white solid (68–72% yield).

Key Optimization : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent side reactions.

Alternative Pathways and Comparative Analysis

One-Pot Alkylation-Sulfonylation Strategy

To reduce purification steps, a sequential one-pot method is reported:

- Alkylation : React furan-3-ylmethylamine and thiophen-2-ylmethyl bromide with KOH in DMF at 60°C for 8 hours.

- Sulfonylation : Directly add pyridine-3-sulfonyl chloride and stir for 12 hours.

Advantage : Eliminates intermediate isolation but requires precise stoichiometry to avoid byproducts.

Solid-Phase Synthesis for High-Throughput Production

Immobilized glutamic acid derivatives on Rink amide resin have been utilized for analogous sulfonamides:

Application : Preferred for combinatorial libraries due to scalability.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 357.0821 (calc. 357.0818 for C₁₆H₁₇N₂O₃S₂).

Industrial-Scale Considerations and Environmental Impact

Solvent Selection and Recycling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.